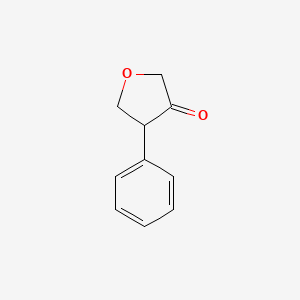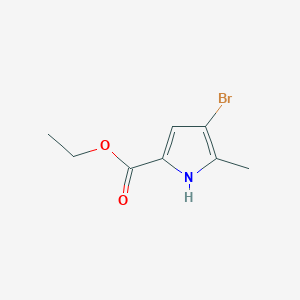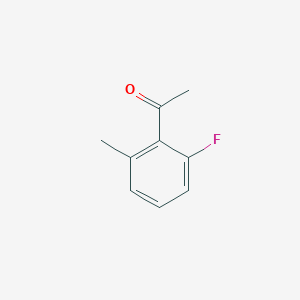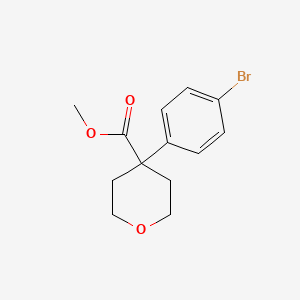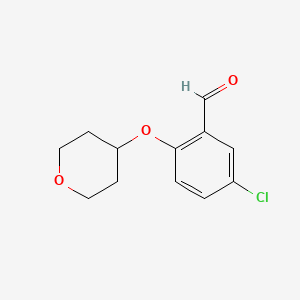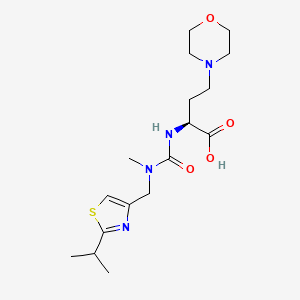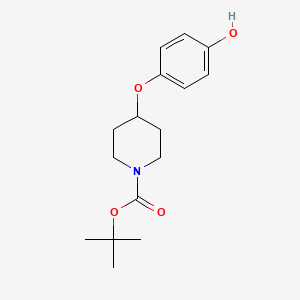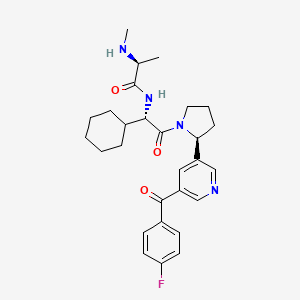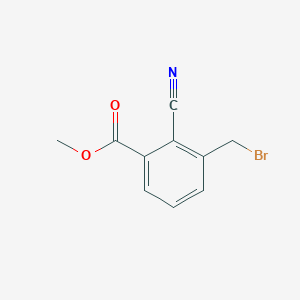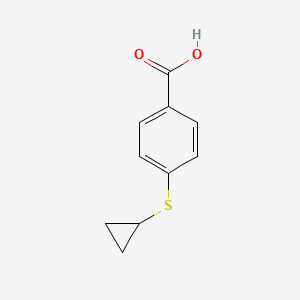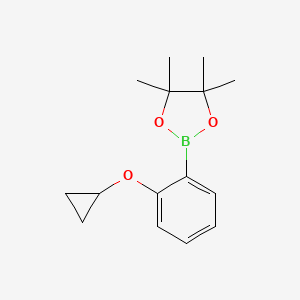
2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, hereafter referred to as Dioxaborolane, is a boronic acid derivative with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. It has been used as a reagent for the synthesis of various compounds, as a catalyst for the synthesis of polymers and polysaccharides, and as a tool for the study of the mechanism of biological processes. Dioxaborolane is also used as a scavenger for the removal of reactive oxygen species, as a catalyst for the synthesis of polymers and polysaccharides, and for the study of the mechanism of biological processes.
科学的研究の応用
Thermoelectric Materials
- Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials indicates significant progress, with systematic research highlighting PEDOT's potential in TE applications due to its weight, size, and flexibility, which may be important for military and niche applications. This suggests that boronic acid esters, similar in structure to components used in PEDOT composites, could potentially find applications in the development of novel TE materials (Yue & Xu, 2012).
Microbial Catabolism of Herbicides
- Aryloxyphenoxy-propionate herbicides (AOPPs) are widely used and often detected as environmental contaminants. Microbial catabolism is considered an effective degradation method for AOPPs. This review highlights microbial resources capable of degrading AOPPs and the involved metabolic pathways and enzymes, suggesting that compounds like 2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be studied for their environmental behavior and degradation (Zhou et al., 2018).
Conducting Polymers for Wound Care
- Conducting polymers (CPs) have been explored for wound care and skin tissue engineering, offering accelerated wound healing and enhanced antibacterial activity. CPs like polyaniline (PANI), polypyrrole (PPy), and polythiophene (PTh), including poly(3,4-ethylenedioxythiophene) (PEDOT), have been studied for their potential in promoting wound healing and in skin tissue engineering applications. Given their ability to conduct electricity, compounds with similar functionalities could be explored for similar biomedical applications (Talikowska et al., 2019).
特性
IUPAC Name |
2-(2-cyclopropyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-8-13(12)17-11-9-10-11/h5-8,11H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFGLJQMSLJQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



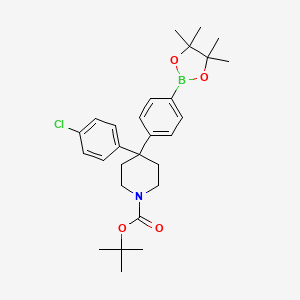
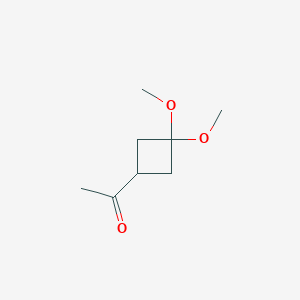
![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)
